CP-346086 is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP). MTP is an endoplasmic reticulum resident protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, specifically chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver []. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and cholesterol into the bloodstream.
CP-346086 is classified as a small molecule drug candidate. It is derived from a library of compounds designed to target lipid metabolism pathways, specifically focusing on the inhibition of microsomal triglyceride transfer protein. The compound's structural characteristics and biological activity classify it within the broader category of lipid-lowering agents, particularly those aimed at treating conditions such as hyperlipidemia and cardiovascular diseases.
The synthesis of CP-346086 involves several chemical reactions that yield the final product with high purity and potency. The specific synthetic route typically includes:
The detailed synthetic pathway is often documented in research articles that explore its efficacy and mechanism of action in biological systems.
CP-346086 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's molecular formula is C₁₉H₁₉N₃O₃S, indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.
The three-dimensional conformation of CP-346086 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding affinity and interaction with target proteins.
CP-346086 undergoes various chemical reactions that are crucial for its function as an inhibitor:
Understanding these reactions is essential for predicting the pharmacokinetics and pharmacodynamics of CP-346086.
The mechanism of action of CP-346086 primarily involves the inhibition of microsomal triglyceride transfer protein. By binding to this protein, CP-346086 disrupts the transport of triglycerides and cholesterol esters into lipoproteins, thereby reducing their secretion into circulation. This leads to:
Studies have shown that CP-346086 exhibits an IC50 value (the concentration required to inhibit 50% of the target activity) around 2 nM in human hepatic cell lines.
CP-346086 possesses distinct physical properties that influence its behavior in biological systems:
These properties are critical for formulation development in pharmaceutical applications.
CP-346086 has several significant applications in scientific research:
Microsomal Triglyceride Transfer Protein (MTP) is a heterodimeric endoplasmic reticulum (ER) resident protein composed of a unique 97 kDa large subunit (MTP) and protein disulfide isomerase (PDI). This complex plays an indispensable role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins by facilitating the transfer of triglycerides (TG), cholesteryl esters, and phospholipids to nascent apoB polypeptides. MTP's lipid transfer activity is particularly critical for the formation of very-low-density lipoproteins (VLDL) in hepatocytes and chylomicrons in enterocytes [3] [8]. Genetic ablation of MTP function causes abetalipoproteinemia, characterized by the near absence of circulating apoB-containing lipoproteins, fat malabsorption, and lipid accumulation in enterocytes and hepatocytes [3]. Structural studies reveal that MTP's C-terminal domain houses the lipid-binding pocket, while its N-terminal β-barrel domain mediates interaction with apoB [3] [8].
Table 1: Key Functional Domains of MTP
Domain | Structural Features | Functional Role |
---|---|---|
N-terminal β-barrel | Amino acids 22-297; β-sheet architecture | Binds apoB N-terminus |
Middle α-helical | Amino acids 298-603; helical conformation | Interacts with PDI and apoB |
C-terminal β-sheet | Amino acids 604-894; hydrophobic pocket | Binds neutral lipids (TG, cholesteryl ester) |
Given MTP's central role in lipoprotein production, pharmacological inhibition emerged as a strategy to reduce atherogenic lipids. By blocking MTP-mediated lipid transfer, inhibitors prevent the assembly and secretion of VLDL and chylomicrons, thereby lowering plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides. This mechanism is distinct from statins (HMG-CoA reductase inhibitors) or fibrates (PPARα agonists), which primarily modulate cholesterol synthesis or fatty acid oxidation, respectively [1] [6]. Preclinical studies demonstrated that systemic MTP inhibition profoundly reduces LDL-C and triglycerides, offering potential for treating severe hypercholesterolemia and atherogenic dyslipidemia—conditions often inadequately managed by existing therapies [5] [7].
CP-346086 is a potent, orally administered small-molecule inhibitor developed in the early 2000s to target MTP for hyperlipidemia management. It was engineered to inhibit both human and rodent MTP with high affinity, facilitating translational research from animal models to human trials [1] [6]. Unlike earlier inhibitors, CP-346086 exhibited optimized pharmacokinetic properties, enabling robust oral bioavailability and sustained target engagement. Its discovery marked a significant advancement in pharmacologically validating MTP inhibition as a viable approach for lipid-lowering therapy, particularly for patients refractory to statins [1] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7